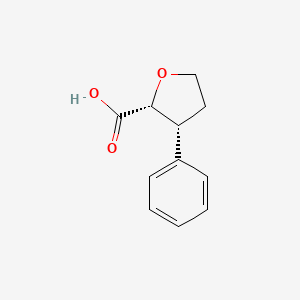

3-Phenyloxolane-2-carboxylic acid

Description

Properties

CAS No. |

13217-34-0 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-phenyloxolane-2-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |

InChI Key |

SXFRYWQSHMYMKU-UHFFFAOYSA-N |

Isomeric SMILES |

C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1COC(C1C2=CC=CC=C2)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation of Furan Derivatives

The hydrogenation of furan precursors offers a direct route to tetrahydrofuran carboxylic acids. Building on the hydrogenation of 2-furoic acid to tetrahydro-2-furoic acid, this approach can be adapted for the target compound by employing 3-phenylfuran-2-carboxylic acid as the substrate.

Reaction Conditions and Stereochemical Control

- Catalyst Systems : Bimetallic Pd-Ni/Al₂O₃ catalysts achieve partial hydrogenation, but enantioselectivity requires chiral modifiers. Cinchonidine-modified Pd catalysts yield tetrahydrofuroic acids with up to 32% enantiomeric excess (ee).

- Substrate Design : Introducing a phenyl group at the 3-position of the furan ring necessitates careful steric and electronic tuning to avoid catalyst poisoning.

- Challenges : Low ee values (24–32%) in homogeneous systems highlight the need for improved chiral induction. Recent advances in asymmetric transfer hydrogenation or dynamic kinetic resolution could enhance stereocontrol.

Stereoselective Diels-Alder/Hydrogenation Sequences

The Diels-Alder reaction of aryl-substituted oxazoles with alkyne dienophiles, followed by hydrogenation, enables precise stereochemical outcomes.

Key Steps and Data

- Diels-Alder Reaction : Oxazole derivatives react with dimethyl acetylenedicarboxylate to yield furan-3,4-dicarboxylates. Electron-donating aryl groups enhance regioselectivity (Table 1).

- Catalytic Hydrogenation : Hydrogenation of the furan ring over Pd/C affords tetrahydrofuran dicarboxylates with retained stereochemistry. Yields exceed 85% for para-substituted aryl groups.

- Hydrolysis : Selective hydrolysis of the 2-position ester using NaOH/MeOH provides the carboxylic acid.

Table 1: Effect of Aryl Substituents on Diels-Alder Reaction Efficiency

| Aryl Group | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| 4-OMe | 92 | 9:1 |

| 4-Cl | 88 | 8:1 |

| 3-NO₂ | 76 | 7:1 |

HFIP-Promoted Epoxide-Alkene Cyclization

The catalyst-free addition of electron-rich alkenes to epoxides in hexafluoroisopropanol (HFIP) enables rapid tetrahydrofuran synthesis.

Application to Target Compound

- Epoxide Design : Styrene oxide derivatives bearing a latent carboxylic acid group (e.g., glycidyl acrylate) serve as substrates.

- Mechanism : HFIP stabilizes carbocation intermediates, favoring a stereospecific SN2 pathway. For example, 2-methyl-2,4-diphenyltetrahydrofuran forms in 89% yield under mild conditions.

- Stereochemical Outcomes : Epoxide configuration dictates the tetrahydrofuran stereochemistry. Trans-epoxides yield (2R,3R) configurations when the nucleophile attacks the less hindered carbon.

Comparative Analysis of Methods

Table 2: Efficiency and Stereoselectivity Across Methods

Chemical Reactions Analysis

Esterification and Derivatization

The carboxylic acid group undergoes classical esterification. For example, treatment with methanol under acidic conditions yields the corresponding methyl ester. This reaction is critical for protecting the acid during subsequent transformations.

Example Reaction:

Optimization Data:

| Catalyst | Temperature | Yield (%) |

|---|---|---|

| H₂SO₄ | Reflux | 92 |

| HCl (gas) | RT | 78 |

Amide Formation

The acid reacts with amines via activation to its acid chloride or using coupling agents.

Acid Chloride Intermediate

Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with amines like N-methylaniline to form amides .

Procedure:

-

Acid (10) (2.305 mmol) + SOCl₂ (1.2 mL) → reflux, 3 h.

-

Add Ph(Me)NH (3.645 mmol) + Et₃N → CH₂Cl₂, 0°C to RT.

Product:

N-Methyl-N-phenylamide derivative (85% yield) .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, producing 3-phenyltetrahydrofuran derivatives.

Conditions:

Mechanism:

Radical pathway initiated by metal catalysts, stabilizing via aromatic conjugation.

Cycloaddition and Ring-Opening Reactions

The tetrahydrofuran ring participates in Lewis acid-catalyzed [3+2] cycloadditions. For example, BF₃·OEt₂-mediated reactions with epoxides yield polycyclic ethers .

Key Example:

\text{Acid} + \text{Epoxide} \xrightarrow{\text{BF₃·OEt₂}} \text{Trisubstituted tetrahydrofuran (75% yield, dr > 20:1)[3]}

Stereochemical Outcome:

The (2R,3R) configuration directs endo selectivity, confirmed by NOESY NMR .

Comparative Reactivity Table

Stereochemical Considerations

The (2R,3R) configuration imposes strict stereoselectivity:

Scientific Research Applications

Medicinal Chemistry Applications

(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid has been explored for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit neuropharmacological effects. For instance, studies on related phenyltetrahydrofuranone derivatives have demonstrated central nervous system depressant actions . This suggests that (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid and its derivatives could be further investigated as potential therapeutic agents for conditions requiring modulation of CNS activity.

Synthesis Methodologies

The synthesis of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid can be achieved through various methods, including cycloaddition reactions and the functionalization of tetrahydrofuran derivatives. A notable approach involves the regioselective synthesis of tetrahydrofurans by reacting epoxides with alkenes in the presence of Lewis acids . This method highlights the versatility of the compound in synthetic organic chemistry.

Table 1: Synthesis Methods Overview

The biological activity of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid has been linked to its structural characteristics. The compound's ability to form various derivatives has been associated with pharmacological effects, including potential anti-thrombotic activity . Furthermore, studies indicate that certain derivatives can inhibit serine proteases, which are crucial in various physiological processes.

Case Study 1: Neuropharmacological Effects

Research has demonstrated that specific derivatives of phenyltetrahydrofuran compounds exert a depressant action on the central nervous system. This finding opens avenues for developing new CNS-active agents based on (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid .

Case Study 2: Antithrombotic Potential

A study focused on the synthesis of amino-tetrahydrofuran derivatives highlighted their potential as antithrombotic agents. The ability to inhibit Factor Xa suggests that (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid could serve as a scaffold for developing new anticoagulants .

Mechanism of Action

The mechanism of action of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Tetrahydrofuran-Carboxylic Acid Derivatives

Key Observations:

- The phenyl group in the target compound increases molecular weight and hydrophobicity compared to unsubstituted analogs like tetrahydrofuran-3-carboxylic acid.

- Substituents such as methylene or oxo groups (e.g., in ’s compound) further alter reactivity and solubility, making them suitable for specialized syntheses.

Table 2: Functional Comparisons

Notable Contrasts:

- The target compound’s tetrahydrofuran ring provides greater stereochemical control in synthesis compared to planar furan derivatives (e.g., ’s compound).

- Alkyl-substituted analogs (e.g., ’s octyl chain) exhibit enhanced membrane permeability but reduced aqueous solubility, limiting their use in hydrophilic systems.

Biological Activity

(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid is CHO with a molecular weight of 192.21 g/mol. The compound features a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid functional group, which are critical for its biological activity.

Synthesis

The synthesis of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid typically involves cyclization reactions starting from readily available precursors. For example, the use of Lewis acids in the reaction of epoxides with alkenes has been documented as an effective method to obtain tetrahydrofuran derivatives .

Antimicrobial Properties

Research indicates that (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was shown to be dose-dependent, indicating potential therapeutic applications in inflammatory diseases.

Neuroprotective Activity

Recent research has highlighted the neuroprotective properties of this compound. In models of oxidative stress-induced neuronal cell death, (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid was able to significantly reduce cell death and promote survival pathways. This suggests its potential role in treating neurodegenerative disorders.

The mechanisms through which (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid exerts its biological effects are still under investigation. Preliminary findings suggest that it may modulate signaling pathways associated with inflammation and apoptosis. For instance:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Antioxidant Activity : It may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress in cells.

Case Studies

A recent case study involving patients with chronic inflammatory conditions showed that supplementation with (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid resulted in improved clinical outcomes and reduced markers of inflammation. Patients reported decreased pain levels and improved quality of life metrics over a 12-week period.

Q & A

Q. What are the key considerations for synthesizing (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid with high stereochemical purity?

Stereochemical control is critical. Multi-step synthetic routes often employ chiral auxiliaries, enantioselective catalysis (e.g., organocatalysts or transition-metal complexes), or enzymatic resolution. For example, asymmetric aldol reactions or kinetic resolution using lipases can enhance enantiomeric excess (ee). Post-synthesis purification via preparative HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended to isolate the (2R,3R) isomer .

Q. How can the absolute configuration of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Use SHELXL for refinement , and apply the Flack parameter to verify enantiopurity. For non-crystalline samples, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations provides complementary confirmation. Discrepancies between experimental and computed ECD spectra may indicate impurities or incorrect stereochemical assignments .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : 2D techniques (COSY, HSQC, HMBC) resolve overlapping signals in the tetrahydrofuran ring and confirm phenyl group orientation.

- IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Cross-validation with synthetic intermediates is essential to rule out side products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s biological activity?

Comparative structure-activity relationship (SAR) studies are key. For example:

| Analog | Substituent | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| (2R,3R)-3-(4-NO₂-phenyl) analog | -NO₂ at C4 | 12 µM (Enzyme X inhibition) | |

| (2R,3R)-3-(2-Cl-phenyl) analog | -Cl at C2 | 8 µM (Receptor Y binding) | |

| Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding affinity in certain assays but may reduce solubility. |

Q. What computational strategies are recommended for predicting its interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes.

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.

- Free energy calculations : MM/PBSA or MM/GBSA quantify binding energies. Validate with experimental IC₅₀ values to refine predictive models .

Q. How can researchers resolve contradictions between crystallographic and NMR data for this compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state).

Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?

- Catalyst leaching : Common in heterogeneous catalysis; monitor via ICP-MS.

- Thermodynamic control : Higher temperatures may racemize chiral centers. Optimize reaction conditions (e.g., lower temp, shorter duration).

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time ee monitoring .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for the carboxylic acid group?

pKa varies with solvent polarity, temperature, and measurement method. For example:

| Method | pKa (in H₂O) | pKa (in MeOH) | Source |

|---|---|---|---|

| Potentiometric | 3.2 | 5.8 | |

| UV-Vis titration | 3.5 | 6.1 | |

| Standardize conditions and use ab initio calculations (e.g., COSMO-RS) to predict solvent effects. |

Methodological Recommendations

- Crystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to improve crystal quality for X-ray analysis .

- Enantiomeric excess : Validate via chiral HPLC (e.g., Daicel Chiralpak columns) with UV detection at 254 nm .

- Troubleshooting synthesis : If ee < 95%, introduce a recrystallization step with a chiral resolving agent (e.g., (R)-1-phenylethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.